molecular formula C20H12Cl4N2O2 B1674429 2,5-dichloro-N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]benzamide CAS No. 548779-60-8

2,5-dichloro-N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]benzamide

Cat. No. B1674429
CAS RN: 548779-60-8
M. Wt: 454.1 g/mol
InChI Key: VCLHHRGZKNUOAQ-UHFFFAOYSA-N
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Future Directions

The future directions for the research and application of 2,5-dichloro-N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]benzamide are not explicitly mentioned in the search results. Given its potential as a smo antagonist and inhibitor of hedgehog signaling , it may have potential applications in scientific research and possibly in therapeutic contexts.

Mechanism of Action

IHR 1 exerts its effects by binding to the Smoothened receptor, thereby preventing its accumulation in the primary cilium. This inhibition blocks the downstream signaling of the Hedgehog pathway, which is crucial for cell differentiation and proliferation. The molecular targets of IHR 1 include the Smoothened receptor and other components of the Hedgehog signaling pathway .

Biochemical Analysis

Biochemical Properties

IHR-1 is known for its high affinity and specificity towards the Smoothened receptor, with an IC50 value of 7.6 nM . By binding to the Smo receptor, IHR-1 effectively blocks the Hedgehog signaling pathway, preventing the accumulation of Smo in the primary cilium . This selective inhibition is crucial as it allows IHR-1 to modulate Hedgehog signaling without affecting other pathways such as Wnt and Notch . The compound’s biochemical interactions primarily involve the Smo receptor, but it may also interact with other proteins and enzymes involved in the Hedgehog signaling cascade.

Cellular Effects

IHR-1 has profound effects on various cell types and cellular processes. By inhibiting the Hedgehog signaling pathway, IHR-1 can influence cell proliferation, differentiation, and apoptosis. In particular, IHR-1 has been shown to reduce the proliferation of cancer cells that rely on Hedgehog signaling for growth and survival . Additionally, IHR-1 can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the Smo receptor and downstream effectors .

Molecular Mechanism

The molecular mechanism of IHR-1 involves its binding to the Smoothened receptor, which is a key component of the Hedgehog signaling pathway . By binding to Smo, IHR-1 prevents the receptor from accumulating in the primary cilium, thereby inhibiting the activation of downstream signaling molecules . This inhibition leads to a decrease in the transcription of Hedgehog target genes, ultimately affecting various cellular processes such as proliferation, differentiation, and apoptosis . The compound’s ability to selectively inhibit Smo without affecting other pathways highlights its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of IHR-1 have been observed to change over time. The compound is stable under standard storage conditions and retains its activity for extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the duration of exposure. In vitro studies have shown that prolonged exposure to IHR-1 can lead to sustained inhibition of the Hedgehog signaling pathway, resulting in long-term changes in cell behavior and function .

Dosage Effects in Animal Models

The effects of IHR-1 in animal models vary with different dosages. At low doses, IHR-1 effectively inhibits the Hedgehog signaling pathway without causing significant toxicity . At higher doses, the compound can induce adverse effects, including toxicity and off-target interactions . Studies have shown that there is a threshold dose beyond which the beneficial effects of IHR-1 are outweighed by its toxic effects . Therefore, careful dosage optimization is crucial for maximizing the therapeutic potential of IHR-1 while minimizing its adverse effects.

Metabolic Pathways

IHR-1 is involved in various metabolic pathways, primarily through its interaction with the Smoothened receptor and the Hedgehog signaling cascade . The compound’s metabolism involves its binding to Smo and subsequent inhibition of downstream signaling molecules. Additionally, IHR-1 may interact with other enzymes and cofactors involved in the Hedgehog pathway, affecting metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, IHR-1 is transported and distributed through various mechanisms. The compound’s transport is facilitated by specific transporters and binding proteins that interact with IHR-1 and mediate its localization and accumulation . The distribution of IHR-1 within cells is influenced by its binding to the Smoothened receptor and other cellular components involved in the Hedgehog signaling pathway . Understanding the transport and distribution mechanisms of IHR-1 is essential for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of IHR-1 is primarily determined by its interaction with the Smoothened receptor and other components of the Hedgehog signaling pathway . IHR-1 is known to localize to the primary cilium, where it exerts its inhibitory effects on Smo accumulation . Additionally, IHR-1 may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IHR 1 involves the reaction of 2,5-dichlorobenzoyl chloride with 1,4-phenylenediamine. The reaction is typically carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of IHR 1 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

IHR 1 primarily undergoes substitution reactions due to the presence of reactive amide groups. It can also participate in hydrogen bonding and other non-covalent interactions.

Common Reagents and Conditions

Major Products

The major products of substitution reactions involving IHR 1 are typically derivatives where the amide groups have been modified. These derivatives can exhibit different biological activities and properties .

properties

IUPAC Name

2,5-dichloro-N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl4N2O2/c21-11-1-7-17(23)15(9-11)19(27)25-13-3-5-14(6-4-13)26-20(28)16-10-12(22)2-8-18(16)24/h1-10H,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLHHRGZKNUOAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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